N-(Guanin-8-yl)-N-acetyl-2-aminofluorene originates from the metabolic activation of N-acetyl-2-aminofluorene, a known carcinogen. This compound is classified under the broader category of aromatic amines and is often studied in the context of its interactions with nucleic acids, particularly DNA. It is recognized for its potential to induce mutations, making it a subject of interest in cancer research and toxicology .
The synthesis of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene primarily involves the reaction between N-acetoxy-2-acetylaminofluorene and deoxyguanosine. This process can be detailed as follows:
Key parameters in this synthesis include:
The molecular structure of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene features a guanine base linked to an acetylated amino group derived from 2-aminofluorene.
The molecular formula is C15H16N4O2, with a molecular weight of approximately 284.32 g/mol. The structural analysis indicates that this compound can form stable adducts with DNA, which are crucial for understanding its mutagenic potential.
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene participates in various chemical reactions, particularly those involving nucleophilic attacks on DNA bases.
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of competing nucleophiles.
The mechanism by which N-(Guanin-8-yl)-N-acetyl-2-aminofluorene exerts its effects primarily revolves around its ability to form stable adducts with DNA.
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene exhibits distinct physical and chemical properties that influence its behavior in biological systems.
The applications of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene span several fields including:
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (G-8-AAF) is a major DNA adduct derived from the metabolic activation of the carcinogen N-acetyl-2-aminofluorene. Its molecular formula is C20H16N6O2, with a molecular weight of 372.39 g/mol [1]. The adduct forms when the C8 position of deoxyguanosine covalently bonds to the nitrogen atom of the acetylated fluorene moiety. This linkage induces a syn conformation in the modified guanine, forcing the bulky fluorene ring to intercalate into the DNA helix. Consequently, the Watson-Crick base pairing is disrupted, leading to significant helical distortion—a phenomenon termed the base displacement model [2] [5].
Table 1: Key Chemical Identifiers of G-8-AAF
Property | Value |
---|---|
Molecular Formula | C20H16N6O2 |
CAS Registry Number | 135596590 |
IUPAC Name | N-(9H-Fluoren-2-yl)-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide |
Synonymous Designations | dG-C8-AAF, N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene |
Critical Torsion Angles | Glycosidic bond rotation: syn (≈70°) |
Computational studies using density functional theory reveal that the fluorene and guanine rings adopt near-perpendicular orientations (85–90° dihedral angles) to minimize steric clashes. This configuration is energetically stabilized by van der Waals interactions between the fluorene and adjacent DNA bases [10]. Unlike its deacetylated counterpart (G-8-AF), the acetyl group in G-8-AAF restricts conformational flexibility, preventing transition to external minor-groove binding modes [2] [7].
G-8-AAF emerged as a pivotal model adduct in chemical carcinogenesis studies following seminal work in the 1960s–1970s. Its discovery stemmed from investigations into liver carcinogenesis in rats exposed to N-acetyl-2-aminofluorene, where researchers identified persistent DNA modifications as the oncogenic trigger [3] [4]. A landmark 1979 study developed the first quantitative method for detecting G-8-AAF in biological samples using trifluoroacetic acid hydrolysis and high-pressure liquid chromatography (HPLC). This technique achieved 70% recovery of G-8-AAF from DNA hydrolysates, enabling precise measurement of adduct persistence in vivo [4] [6].
The adduct’s role in elucidating DNA repair mechanisms became evident when comparative studies showed G-8-AAF was excised more efficiently by nucleotide excision repair (NER) than its minor isomer (dG-N2-AAF). This differential repair underscored the biological significance of adduct conformation: minor-groove adducts evade repair machinery more effectively than major, helix-distorting lesions [10]. Consequently, G-8-AAF served as a benchmark for understanding how adduct topology influences cellular repair pathways and mutagenic outcomes.
G-8-AAF exerts distinct mutagenic effects due to its dual impact on DNA replication and polymerase function. Biochemical analyses demonstrate that replicative polymerases (e.g., Klenow fragment) are sterically blocked by G-8-AAF. The adduct inhibits the polymerase’s conformational shift to a catalytically active closed complex, reducing nucleotide incorporation efficiency by >95% compared to unmodified DNA [5] [2]. Translesion synthesis (TLS) polymerases, particularly yeast Polη, partially tolerate G-8-AAF by forming ternary complexes with DNA and correct nucleotides (dCTP). However, extension beyond the adduct remains inefficient, necessitating polymerase switching for full bypass [2].
Table 2: Mutagenic Profiles of G-8-AAF vs. Related Adducts
Adduct | Mutation Frequency | Dominant Mutation Type | Bypass Efficiency |
---|---|---|---|
G-8-AAF | 0.75–2.9%† | Frameshifts | Low |
G-8-AF | 2.9%‡ | G→T Transversions | Moderate |
C8-AP-dG* | 3–8% | G→T Transversions | Moderate |
†In plasmid systems with strand bias enhancement [9]; ‡Deacetylated adduct [7] [9]; *N-(deoxyguanosin-8-yl)-1-aminopyrene adduct.
Sequence context critically modulates mutagenesis. In repetitive CpG sequences, G-8-AAF predominantly induces frameshifts, whereas non-repetitive sites favor G→T transversions [7]. Methylation of adjacent cytosines exacerbates mutagenicity; 5-methylcytosine increases G→A transitions 2.5-fold by stabilizing adduct intercalation [7]. The adduct’s mutagenic signature arises from error-prone TLS bypass and in vivo studies confirm G-8-AAF’s contribution to tumorigenesis in aromatic amine-exposed organisms [9] [5].
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